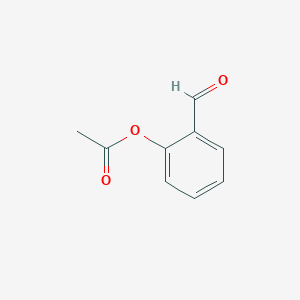
2-Formylphenyl acetate
Cat. No. B1361568
Key on ui cas rn:
5663-67-2
M. Wt: 164.16 g/mol
InChI Key: JWSIJFDOWHFZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04415573
Procedure details


2-Hydroxygenzaldehyde (10 g) was dissolved in acetic anhydride (30 ml) and pyridine (30 ml) followed by stirring at room temperature for 3 hours. The reaction mixture was poured into ice-water and the resulting precipitate was recovered by filtration. The precipitate was dissolved in chloroform (100 ml), washed with water, dried and evaporated to give 2-acetoxybenzaldehyde. To a solution of 2-acetoxy-benzaldehyde (13 g) and ethyleneglycol (10 ml) in benzene (80 ml) was added Amberlist 15 (Rohm and Haas Co.) (3 g) and followed by refluxing for 5 hours. Water generated during refluxing was removed as an azeotropic mixture. The reaction mixture was washed with an aqueous solution of sodium bicarbonate, and then with water, and dried and evaporated. The residue was distilled under reduced pressure to collect a fraction distilled out at 115°-125° C./4 mmHg to give 10 g of 2-(2-acetoxyphenyl)-1,3-dioxolan. To a solution of 2-(2-acetoxy-phenyl)-1,3-dioxolan (19.6 g) in dichloromethane (50 ml), bis(trimethylsilyl)-5-fluorouracil prepared as in Example 1 from 5-fluorouracil (10 g) was added and treated as in Example 10 to give 4.2 g of crystalline 1-[α-(2-hydroxyethoxy)-2-acetoxybenzyl]-5-fluorouracil.




Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH:7]=[O:8])(=[O:3])[CH3:2].[CH2:13](O)[CH2:14][OH:15].O>C1C=CC=CC=1>[C:1]([O:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH:7]1[O:15][CH2:14][CH2:13][O:8]1)(=[O:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=C(C=O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by refluxing for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
during refluxing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed as an azeotropic mixture
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction mixture was washed with an aqueous solution of sodium bicarbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with water, and dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to collect a fraction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled out at 115°-125° C./4 mmHg
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC1=C(C=CC=C1)C1OCCO1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
